molecular formula C24H25FN2O3 B2804732 2-[(4-benzylpiperazin-1-yl)methyl]-5-[(2-fluorophenyl)methoxy]-4H-pyran-4-one CAS No. 898421-22-2

2-[(4-benzylpiperazin-1-yl)methyl]-5-[(2-fluorophenyl)methoxy]-4H-pyran-4-one

Cat. No.: B2804732
CAS No.: 898421-22-2
M. Wt: 408.473
InChI Key: OLWNOYYYOFGWJG-UHFFFAOYSA-N
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Description

2-[(4-benzylpiperazin-1-yl)methyl]-5-[(2-fluorophenyl)methoxy]-4H-pyran-4-one is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a piperazine ring, a benzyl group, and a fluorophenyl moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-benzylpiperazin-1-yl)methyl]-5-[(2-fluorophenyl)methoxy]-4H-pyran-4-one typically involves multiple steps. One common method includes the reductive amination of a precursor compound with 4-benzylpiperazine using sodium cyanoborohydride in methanol . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-benzylpiperazin-1-yl)methyl]-5-[(2-fluorophenyl)methoxy]-4H-pyran-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and fluorophenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(4-benzylpiperazin-1-yl)methyl]-5-[(2-fluorophenyl)methoxy]-4H-pyran-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its antimicrobial and antifungal properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-benzylpiperazin-1-yl)methyl]-5-[(2-fluorophenyl)methoxy]-4H-pyran-4-one involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors, potentially modulating their activity. The fluorophenyl group may enhance binding affinity and specificity, while the pyranone moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-benzylpiperazin-1-yl)methyl]-5-[(2-fluorophenyl)methoxy]-4H-pyran-4-one stands out due to its unique combination of structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(4-benzylpiperazin-1-yl)methyl]-5-[(2-fluorophenyl)methoxy]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN2O3/c25-22-9-5-4-8-20(22)17-30-24-18-29-21(14-23(24)28)16-27-12-10-26(11-13-27)15-19-6-2-1-3-7-19/h1-9,14,18H,10-13,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWNOYYYOFGWJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=O)C(=CO3)OCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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